molecular formula C10H6N2 B1295981 Quinoline-4-carbonitrile CAS No. 2973-27-5

Quinoline-4-carbonitrile

Cat. No.: B1295981
CAS No.: 2973-27-5
M. Wt: 154.17 g/mol
InChI Key: JBSAUEMFOKUWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-4-carbonitrile is a heterocyclic aromatic organic compound that contains a quinoline ring system with a cyano group attached to the fourth carbon atom. The quinoline ring is a fused ring system consisting of a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Mechanism of Action

Target of Action

Quinoline-4-carbonitrile is a derivative of the quinoline scaffold, which is known for its diverse biological activities . The primary targets of quinoline derivatives include c-Met, VEGF (vascular endothelial growth factor), and EGF (epidermal growth factor) receptors . These receptors are pivotal targets for the activation of important carcinogenic pathways .

Mode of Action

The interaction of this compound with its targets results in significant changes in cellular processes. Quinoline derivatives have been shown to inhibit tumor growth through various mechanisms, including cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

This compound affects the Ras/Raf/MEK and PI3K/AkT/mTOR signaling cascades, which are closely connected and regulate survival processes in the cell, such as proliferation, apoptosis, differentiation, and angiogenesis .

Pharmacokinetics

The quinoline scaffold is known for its synthetic value in organic and pharmaceutical chemistry, suggesting that its derivatives may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with quinoline derivatives . For instance, certain derivatives have been found to exhibit antimicrobial activity , while others have been used as corrosion inhibitors for mild steel .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the synthesis of quinoline derivatives has been achieved under different conditions, including solvent-free conditions under microwave irradiation . These conditions can potentially affect the compound’s action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoline-4-carbonitrile can be synthesized through various methods. One common method involves the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine in the presence of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . Another method involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . These methods are efficient and environmentally friendly, avoiding the use of hazardous acids or bases and harsh reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and cost-effectiveness. The use of recyclable catalysts and solvent-free conditions is preferred to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Quinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, forming quinoline-4-amine derivatives.

    Substitution: The cyano group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides.

Major Products:

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: Quinoline-4-amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituent used.

Scientific Research Applications

Quinoline-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its cyano group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. The cyano group can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the presence of the cyano group can enhance the compound’s biological activity, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

quinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSAUEMFOKUWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296998
Record name 4-cyanoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2973-27-5
Record name 2973-27-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113049
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-cyanoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyanoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoline-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
Quinoline-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
Quinoline-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
Quinoline-4-carbonitrile
Reactant of Route 5
Quinoline-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
Quinoline-4-carbonitrile
Customer
Q & A

Q1: What are some of the synthetic routes used to produce quinoline-4-carbonitrile derivatives?

A1: Several methods have been developed for synthesizing this compound derivatives. One approach involves the alkylation of 2-nitrobenzyl cyanides with α-halomethyl ketones, followed by reduction with tin(II) chloride to yield the desired product []. Another method utilizes the condensation of 2-(1-pyrrolidinyl)benzaldehydes with substituted acetonitriles, followed by thermal cyclization []. Additionally, a clean and energy-efficient multicomponent reaction at room temperature, employing ammonium chloride as a catalyst and water as a solvent, has been reported for the synthesis of novel [, , ]triazolo[1,5-a]quinoline derivatives [].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C10H6N2 and a molecular weight of 154.17 g/mol.

Q3: Are there any reported spectroscopic data available for this compound?

A3: While specific spectroscopic data for this compound itself is limited in the provided abstracts, derivatives have been characterized using various spectroscopic techniques. For example, the crystal structure of 5-(4-Fluorophenyl)-2,6-dioxo-2,3,6,7,8,9-hexahydro-1H,5H-imidazo[1,2-a]this compound was analyzed using X-ray crystallography, revealing details about its conformation and intermolecular interactions []. Additionally, techniques such as FT-IR, 1H & 13C NMR, and mass spectrometry have been employed to elucidate the structures of novel [, , ]triazolo[1,5-a]quinoline derivatives [].

Q4: Have any studies explored the structure-activity relationship (SAR) of this compound derivatives?

A5: While dedicated SAR studies are not explicitly mentioned, research on tetrazolo[1,5-a]this compound derivatives highlights the influence of structural modifications on antimicrobial activity [, ]. This suggests that systematic SAR investigations could unveil crucial insights for optimizing the biological properties of these compounds.

Q5: Are there any known applications of this compound in material science?

A8: One study describes the photochemical fragmentation of a photoacid generator (PAG) containing a this compound moiety []. This process leads to the formation of tricyclic thieno[2,3-b]this compound heterocycles and the release of acid, which can be used in polymer resist modifications. This highlights a potential application in material science, particularly in photolithography and related fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.